Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide
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Description
Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes an isoquinoline backbone substituted with o-chlorobenzyl, dimethoxy, and methyl groups, and is typically available as a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide involves multiple steps, starting from readily available precursors. The key steps include:
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Formation of the Isoquinoline Backbone: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Substitution Reactions:
Methoxylation: The dimethoxy groups are introduced via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base.
Properties
CAS No. |
57543-34-7 |
---|---|
Molecular Formula |
C19H21BrClNO2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C19H20ClNO2.BrH/c1-12-16-11-19(23-3)18(22-2)10-14(16)9-15(21-12)8-13-6-4-5-7-17(13)20;/h4-7,10-11,15H,8-9H2,1-3H3;1H |
InChI Key |
IGVBLOYYYISMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[NH+]C(CC2=CC(=C(C=C12)OC)OC)CC3=CC=CC=C3Cl.[Br-] |
Origin of Product |
United States |
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